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Cat. No.: B2680765

An In-depth Technical Overview for Researchers, Scientists, and Drug Development
Professionals

Abstract

DB1976 dihydrochloride is a potent and cell-permeable inhibitor of the transcription factor
PU.1.[1][2][3][4] As a selenophene analog of DB270, this small molecule demonstrates
significant potential in therapeutic areas where PU.1 is a key driver of pathology, such as in
certain forms of leukemia.[1][2][4][5][6] This document provides a comprehensive overview of
the chemical structure, properties, and biological activity of DB1976 dihydrochloride, including
available experimental data and its mechanism of action.

Chemical Structure and Properties

DB1976 is a classic heterocyclic dication characterized by a central selenophene ring.[1][7] The
dihydrochloride salt form is typically used in research due to its stability.[1]

Chemical Structure (2D)
Caption: 2D Chemical Structure of DB1976.

Table 1: Chemical Properties of DB1976 Dihydrochloride
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Property Value Source
Molecular Formula C20H1sCl2NsSe [7]
Molecular Weight 520.28 g/mol [7]
CAS Number 2369663-93-2 [7]
Appearance Solid powder [8]
Purity >98% [8]

N DMSO: 62.5 mg/mL (120.13
Solubility _ ] [7]
mM; requires ultrasound)

4°C, sealed storage, away
from moisture. In solvent:

Storage [7]
-80°C, 6 months; -20°C, 1

month.

N=C(C1=CC=C2N=C(C3=CC=
SMILES C(C4=NC5=CC=C(C(N)=N)C=  [1]
C5N4)[Se]3)NC2=C1)N

NXECULIQZLOKFU-
InChl Key [8]
UHFFFAOYSA-N

Mechanism of Action

DB1976 dihydrochloride functions as a potent inhibitor of the ETS-family transcription factor
PU.L1.[1][2][4][5][€] It exerts its inhibitory effect by binding to the minor groove of AT-rich DNA
sequences that flank the PU.1 binding sites.[5][9][10][11] This allosteric inhibition prevents
PU.1 from effectively binding to its target DNA, thereby downregulating the transcription of
PU.1-dependent genes.[9][10][11]
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Mechanism of Action of DB1976
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Caption: DB1976 inhibits PU.1 by binding to the minor groove of DNA.

Table 2: In Vitro Activity of DB1976 Dihydrochloride
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Parameter Value Cell Line/System Source
PU.1 Binding ICso 10 nM In vitro [1107]
PU.1/DNA Complex _

12 nM In vitro [1107]
KD
PU.1-dependent PU.1-negative

. 2.4 uM [11[7]

Transactivation ICso HEK293 cells
Growth Inhibition ICso PU.1 URE-/- AML

105 uM [11[7]
(AML cells) cells
Growth Inhibition ICso Normal hematopoietic

334 uM [11[7]

(Normal cells)

cells

Biological Effects

DB1976 dihydrochloride has been shown to induce apoptosis in acute myeloid leukemia
(AML) cells.[1][9][11] Treatment with DB1976 leads to a significant decrease in the viability and
clonogenic capacity of AML cells, while having a lesser effect on normal hematopoietic cells.[1]

[7]

e In murine PU.1 URE-/- AML cells, DB1976 treatment resulted in a 1.6-fold increase in

apoptotic cells.[1][7]

o Similar apoptotic effects were observed in the human MOLM13 cell line.[1][7]

e In primary human AML cells, DB1976 treatment led to an average 81% decrease in viable

cells and a 36% decrease in clonogenic capacity.[1][7]

e The apoptotic cell fraction in primary human AML cells increased by an average of 1.5-fold

with DB1976 treatment.[1][7]

Beyond its anti-leukemic properties, DB1976 has also demonstrated potential anti-inflammatory

and metabolic regulatory effects in mouse models, where it was shown to slow down

inflammation and fibrosis, and improve glucose homeostasis and dyslipidemia.[9][12][13]
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Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize
DB1976 dihydrochloride, as described in the cited literature. For complete details, please
refer to the primary publications.

4.1. PU.1 Binding and Inhibition Assays

o Methodology: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are
common methods to quantify the binding affinity and inhibitory potential of compounds
against protein-DNA interactions.

e Protocol Outline (based on Stephens et al., 2016):

o A fluorescently labeled DNA oligonucleotide containing the PU.1 binding site is used as a
probe.

o The probe is incubated with recombinant PU.1 protein, leading to an increase in
fluorescence polarization due to the formation of a large protein-DNA complex.

o DB1976 is titrated into the solution, and the displacement of PU.1 from the DNA is
monitored by the decrease in fluorescence polarization.

o ICso values are determined by fitting the dose-response data to a suitable binding model.

o SPR biosensor assays can be used as an orthogonal method to measure the kinetics and
affinity of binding in real-time.

o Reference: Munde M, et al. Structure-dependent inhibition of the ETS-family transcription
factor PU.1 by novel heterocyclic diamidines. Nucleic Acids Res. 2014 Jan;42(2):1379-90.[7]
and Stephens DC, et al. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications:
a mechanistic analysis. Nucleic Acids Res. 2016 May 19;44(9):4005-13.

4.2. Cell Viability and Apoptosis Assays

+ Methodology: Cell viability is typically assessed using assays that measure metabolic activity
(e.g., MTT or WST-1 assays), while apoptosis is quantified by methods such as Annexin
V/Propidium lodide (PI) staining followed by flow cytometry.
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e Protocol Outline:

o AML or other target cells are seeded in multi-well plates and treated with a range of
concentrations of DB1976 dihydrochloride.

o After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is measured using
a colorimetric or fluorometric assay.

o For apoptosis analysis, cells are harvested, washed, and stained with fluorescently
labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell
membrane in early apoptotic cells) and PI (which enters and stains the DNA of late
apoptotic or necrotic cells).

o The stained cells are analyzed by flow cytometry to quantify the percentage of live, early
apoptotic, late apoptotic, and necrotic cells.

o Reference: The in vitro effects described are detailed in materials from MedChemExpress,
which reference foundational studies on this compound.[1][7]
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Experimental Workflow for DB1976 Evaluation
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Caption: A simplified workflow for the in vitro and cell-based evaluation of DB1976.

Conclusion

DB1976 dihydrochloride is a well-characterized and potent inhibitor of the transcription factor
PU.1. Its ability to induce apoptosis in AML cells while showing lower toxicity to normal cells
makes it a promising lead compound for the development of novel anti-cancer therapies. The
detailed understanding of its mechanism of action provides a solid foundation for further
preclinical and clinical investigation. This technical guide summarizes the key data to support
researchers and drug development professionals in their evaluation and use of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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